

A Technical Guide to Hydroxy-PEG1-acid: Properties, Protocols, and Applications in Bioconjugation

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Compound of Interest

Compound Name: *Hydroxy-PEG1-acid*

Cat. No.: *B608000*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. It features a single ethylene glycol unit (PEG1) flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structure allows for the sequential and controlled conjugation of two different molecules. The integrated polyethylene glycol (PEG) spacer is a key feature, as it enhances the hydrophilicity and solubility of the resulting conjugate, which can improve pharmacokinetic profiles and reduce the immunogenicity of therapeutic molecules.[1][2]

While the term "**Hydroxy-PEG1-acid**" is used broadly, it most commonly refers to 3-(2-hydroxyethoxy)propanoic acid. However, other structural isomers and salt forms are also available, which offer different spacer lengths or improved stability.[3][4] Its primary application is as a linker in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a targeting moiety to a payload or another functional molecule.[5][6]

Physicochemical Properties

The properties of **Hydroxy-PEG1-acid** can vary slightly depending on the specific isomer and whether it is in its free acid or salt form. The data for the most common variants are summarized below for easy comparison.

Property	3-(2-hydroxyethoxy)propanoic acid	2-(2-hydroxyethoxy)acetic acid	Hydroxy-PEG1-acid sodium salt
CAS Number	89211-34-7[6]	13382-47-3[1]	2855229-28-4[3]
Molecular Formula	C ₅ H ₁₀ O ₄ [6]	C ₄ H ₈ O ₄ [1]	C ₅ H ₉ NaO ₄ [3]
Molecular Weight	134.13 g/mol [6]	120.10 g/mol [1]	156.11 g/mol [7]
Appearance	Colorless to light yellow liquid[6]	Solid at room temperature[5]	Solid[3]
Density	1.224 ± 0.06 g/cm ³ (Predicted)[6]	1.291 g/cm ³	Not available
pKa (Predicted)	4.26 ± 0.10[6]	Not available	Not applicable
Boiling Point	127-130 °C (at 2 Torr) [6]	323.75 °C (at 760 mmHg)	Not available
Storage Conditions	2-8°C or -20°C[6]	2-8°C[1]	-20°C[3]

Applications in Drug Development

Hydroxy-PEG1-acid is a foundational tool for conjugating molecules in the development of targeted therapeutics.

- **Antibody-Drug Conjugates (ADCs):** In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. **Hydroxy-PEG1-acid** serves as a non-cleavable linker.[6] The carboxylic acid end can be activated to react with amine groups on the antibody (e.g., lysine residues), while the hydroxyl end can be modified to attach to the drug payload. The PEG component helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.[8]

- **PROTACs:** PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The tunable length and hydrophilicity of PEG-based linkers like **Hydroxy-PEG1-acid** are critical for optimizing the spatial orientation of the two ligands to form a stable ternary complex, which is essential for efficient protein degradation.
- **PEGylation:** The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is used to increase the hydrodynamic size of the molecule, which can extend its circulation half-life by reducing renal clearance.[2] It also enhances stability and can mask epitopes to reduce immunogenicity.[8]

Experimental Protocols

General Protocol for Amine Conjugation via EDC/NHS Chemistry

This protocol describes a general two-step method for conjugating the carboxylic acid moiety of **Hydroxy-PEG1-acid** to a molecule containing a primary amine (e.g., an antibody, protein, or small molecule) using carbodiimide chemistry.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) converts it into a more stable, amine-reactive NHS ester.[9] This NHS ester then efficiently reacts with a primary amine at a physiological pH to form a stable amide bond.[10]

Materials:

- **Hydroxy-PEG1-acid** (e.g., 3-(2-hydroxyethoxy)propanoic acid)
- Amine-containing molecule (e.g., protein)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0. [5][11]
- Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0.[12]
- Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0-8.5.[5][11]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
- Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassettes)

Procedure:

Step 1: Activation of **Hydroxy-PEG1-acid**

- Equilibrate all reagents (EDC, NHS, **Hydroxy-PEG1-acid**) to room temperature before opening vials to prevent moisture condensation.[11]
- Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent immediately before use. EDC is susceptible to hydrolysis.[3]
- Dissolve the **Hydroxy-PEG1-acid** in Activation Buffer to a desired concentration (e.g., 10-100 mM).[5] If solubility is an issue, dissolve it first in a minimal amount of DMSO and then dilute with Activation Buffer.
- Add a 2 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the **Hydroxy-PEG1-acid** solution.[5]
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[10][11]

Step 2: Conjugation to Amine-Containing Molecule

- Dissolve the amine-containing molecule (e.g., protein) in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[10] Ensure the buffer is free of extraneous primary amines (e.g., Tris).

- Immediately add the freshly activated **Hydroxy-PEG1-acid** solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the linker over the protein.[\[10\]](#)[\[13\]](#) The volume of organic solvent from the linker stock should not exceed 10% (v/v) of the total reaction volume.[\[10\]](#)
- Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[\[10\]](#)[\[11\]](#)

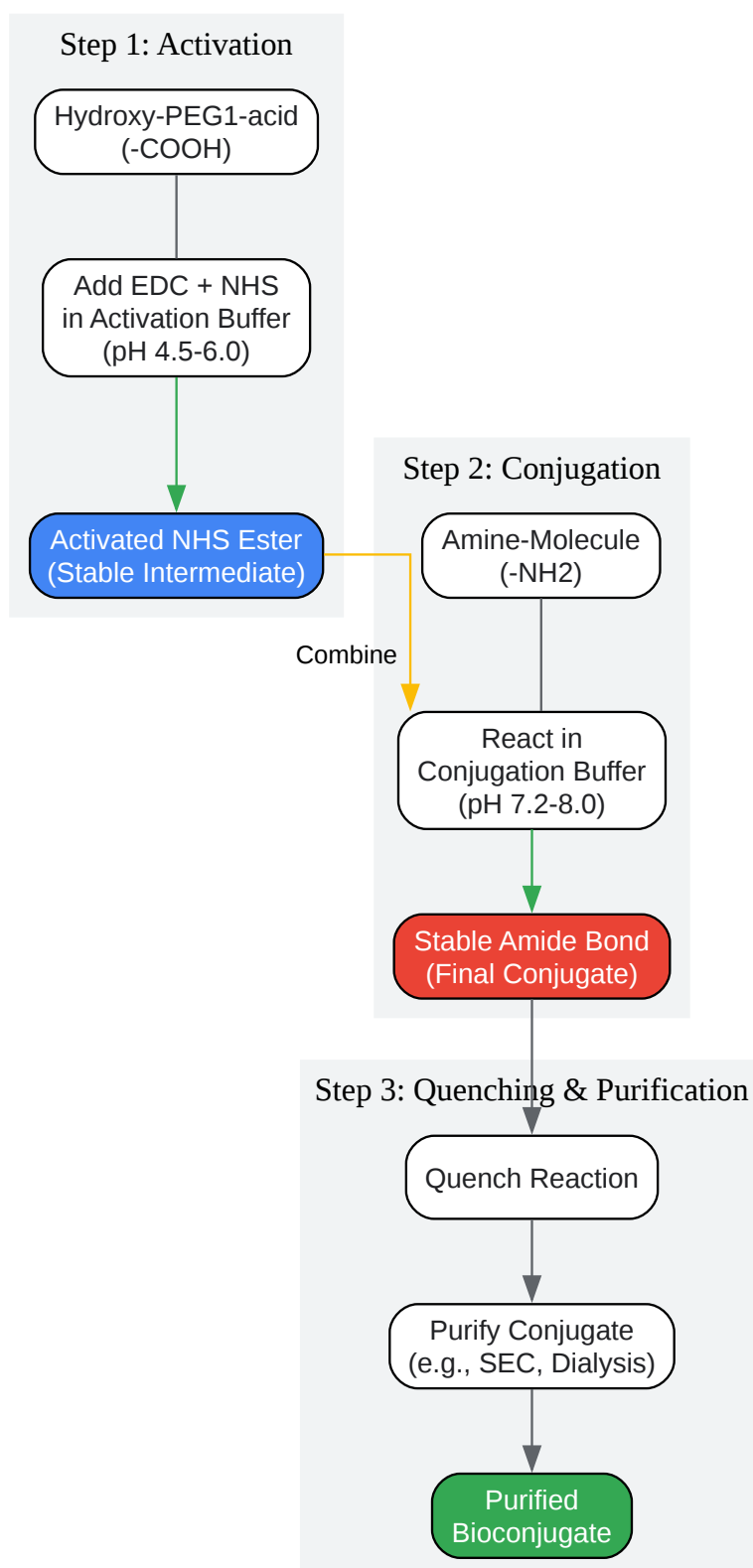
Step 3: Quenching and Purification

- Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[\[11\]](#) [\[13\]](#) This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purify the final conjugate to remove excess linker and reaction byproducts. Use a method appropriate for the conjugate, such as a desalting column for proteins or dialysis.

Mandatory Visualizations

Logical Workflow for Amine Conjugation

The following diagram illustrates the key steps involved in activating **Hydroxy-PEG1-acid** and conjugating it to an amine-containing molecule.

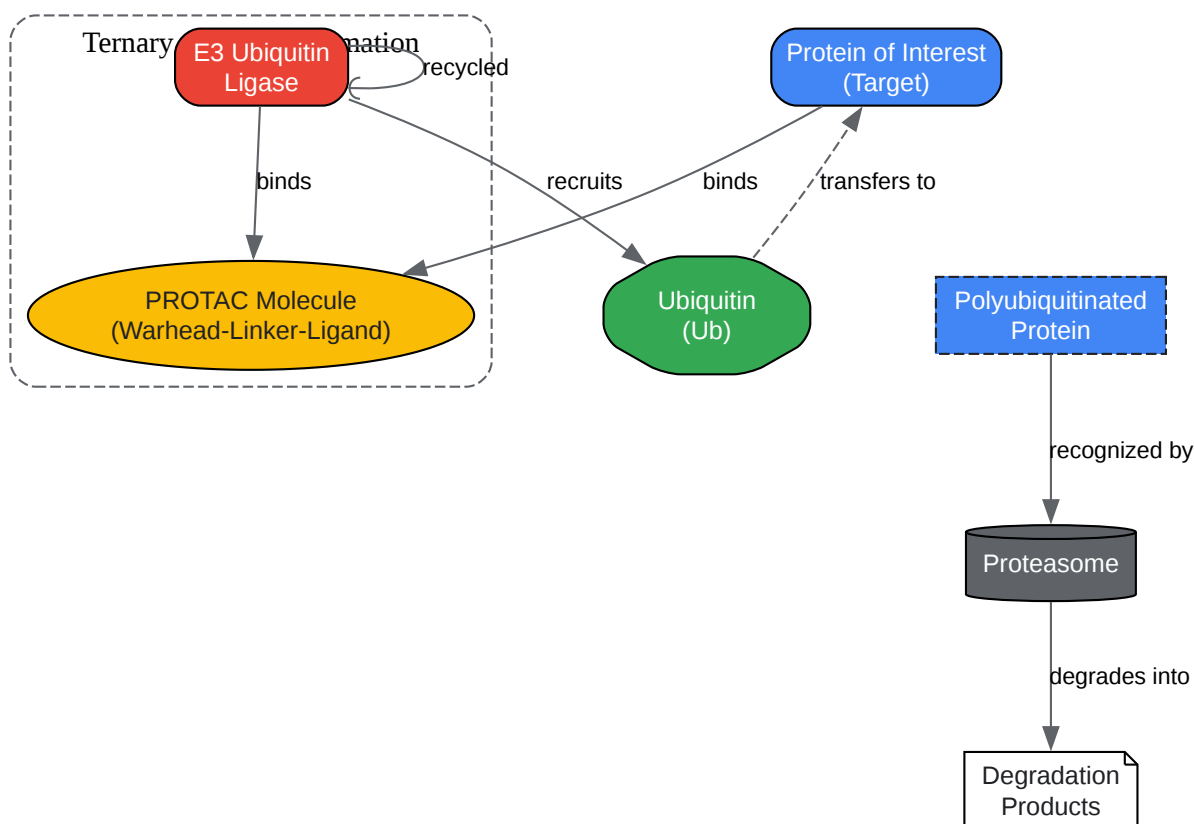


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Caption: Workflow for EDC/NHS-mediated conjugation of **Hydroxy-PEG1-acid**.

Signaling Pathway Context: PROTAC Mechanism of Action

While not a signaling molecule itself, **Hydroxy-PEG1-acid** is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system.



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Caption: The role of a linker in the PROTAC-induced protein degradation pathway.

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